4,4'-Dibromobiphenyl-2,2'-diamine
Overview
Description
4,4’-Dibromobiphenyl-2,2’-diamine is an organic compound with the chemical formula C12H10Br2N2. It is a white to yellow solid with a faint aromatic odor. This compound is primarily used as an intermediate in the synthesis of dyes and other organic compounds .
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
The mode of action of 4,4’-Dibromobiphenyl-2,2’-diamine involves its participation in the Pd-catalyzed tetraarylation of diamines and oxadiamines . This reaction results in the formation of N,N,N’,N’-tetra(bromoaryl) derivatives . The product yields strongly depend on the structure of the starting diamines .
Biochemical Pathways
The compound’s involvement in the synthesis of n,n,n’,n’-tetra(bromoaryl) derivatives suggests that it may influence pathways related to the formation and function of these derivatives .
Pharmacokinetics
Its physical properties such as melting point (192-194℃), boiling point (4365±400 °C), and density (1784±006 g/cm3) have been reported . These properties could potentially impact its bioavailability, but further studies are needed to confirm this.
Result of Action
Its role as an intermediate in the synthesis of n,n,n’,n’-tetra(bromoaryl) derivatives suggests that it may contribute to the properties and functions of these derivatives .
Preparation Methods
The synthesis of 4,4’-Dibromobiphenyl-2,2’-diamine typically involves the bromination of biphenyl followed by amination. One common method is the bromination of N-phenyl-2-bromoaniline under alkaline conditions to produce the target compound . Industrial production methods often involve similar bromination and amination steps, but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,4’-Dibromobiphenyl-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amines.
Common reagents used in these reactions include bromine, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-Dibromobiphenyl-2,2’-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
4,4’-Dibromobiphenyl-2,2’-diamine can be compared with other similar compounds such as:
2,7-Dibromonaphthalene: Used in the synthesis of oxadiamine derivatives.
4,4’-Dibromo-2,2’-diiodobiphenyl: Another brominated biphenyl derivative with different reactivity and applications.
These compounds share similar structural features but differ in their reactivity and specific applications, highlighting the uniqueness of 4,4’-Dibromobiphenyl-2,2’-diamine in various chemical and industrial processes .
Properties
IUPAC Name |
2-(2-amino-4-bromophenyl)-5-bromoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDMFBDNQPKWNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C2=C(C=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459259 | |
Record name | 2,2'-diamino-4,4'-dibromobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136630-36-9 | |
Record name | 2,2'-diamino-4,4'-dibromobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136630-36-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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